
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-ethoxyphenyl)acetamide is a complex organic compound that stands at the intersection of several fields of research, including medicinal chemistry and organic synthesis. Its intricate structure suggests a high potential for diverse biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-ethoxyphenyl)acetamide typically involves multiple steps:
Starting Materials: : The synthesis begins with commercially available starting materials such as 2-chloroaniline, 2-methyl-4-oxoquinazoline, and 4-ethoxybenzaldehyde.
Key Reactions
Aldehyde Condensation: : The initial step often involves a condensation reaction between 2-methyl-4-oxoquinazoline and 4-ethoxybenzaldehyde to form an intermediate compound.
Acetamide Formation: : The intermediate is then subjected to acetylation to form the acetamide derivative.
Aromatic Substitution: : The final step involves a nucleophilic aromatic substitution where the 2-chloroaniline reacts with the acetamide intermediate under specific conditions, such as the presence of a base and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound requires optimization of the above synthetic route to ensure scalability, purity, and cost-effectiveness. Typically, this would involve:
Optimization of Reaction Conditions: : This includes temperature control, solvent selection, and purification techniques.
Use of Catalysts: : Employing catalysts to enhance reaction efficiency and yield.
Purification: : Techniques such as crystallization, distillation, or chromatography are used to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-ethoxyphenyl)acetamide can undergo several types of reactions, including:
Oxidation: : The compound may be oxidized under specific conditions to form oxo-derivatives.
Reduction: : Reduction reactions can potentially alter the quinazoline ring structure or other functional groups.
Substitution: : The compound can participate in electrophilic or nucleophilic substitution reactions, especially on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: : Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: : Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The reactions typically yield derivatives of the parent compound, potentially with altered biological or chemical properties.
Applications De Recherche Scientifique
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-ethoxyphenyl)acetamide has numerous applications in scientific research, particularly in:
Medicinal Chemistry: : Potential for developing new pharmaceuticals, especially due to its quinazoline core which is known for various biological activities.
Biochemistry: : Useful as a tool compound for studying enzyme interactions or receptor binding.
Industrial Chemistry: : May serve as an intermediate in the synthesis of more complex molecules with industrial applications.
Mécanisme D'action
The mechanism by which N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-ethoxyphenyl)acetamide exerts its effects often involves:
Molecular Targets: : Binding to specific enzymes or receptors, potentially inhibiting or modulating their activity.
Pathways: : The exact pathways depend on the biological context but may include modulation of signal transduction pathways, inhibition of protein synthesis, or alteration of cellular metabolism.
Comparaison Avec Des Composés Similaires
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-ethoxyphenyl)acetamide can be compared to other quinazoline derivatives, such as:
2-methyl-4-oxoquinazoline Derivatives: : These compounds share the core structure but differ in their substituents, leading to varied biological activities.
Chlorinated Aromatic Acetamides: : Compounds with similar substitution patterns may exhibit comparable chemical reactivity but different biological properties.
Ethoxyphenyl Derivatives: : The presence of the ethoxy group can influence the compound's solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties not found in other related compounds.
Propriétés
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3/c1-3-32-19-11-8-17(9-12-19)14-24(30)28-23-15-18(10-13-21(23)26)29-16(2)27-22-7-5-4-6-20(22)25(29)31/h4-13,15H,3,14H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCKDVKITLPDIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Nitrobenzyl 1H-benzo[d][1,2,3]triazole-1-carboxylate](/img/structure/B2810449.png)
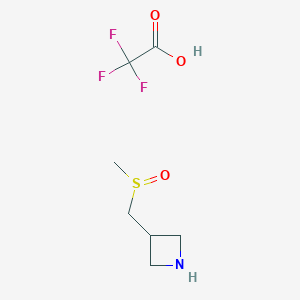
![N-(7-oxaspiro[3.5]nonan-1-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2810453.png)
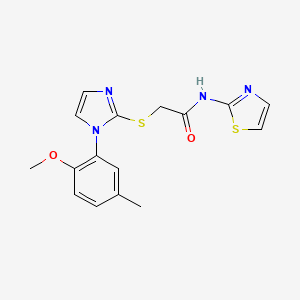
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(phenylthio)propanamide](/img/structure/B2810456.png)
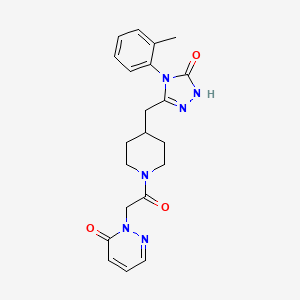
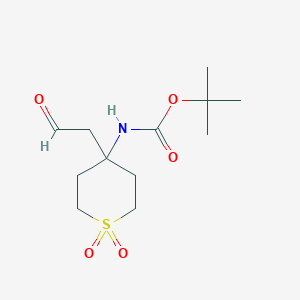
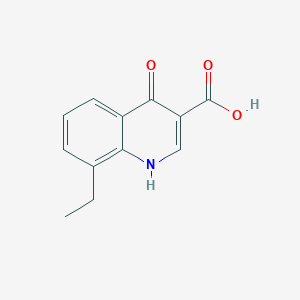
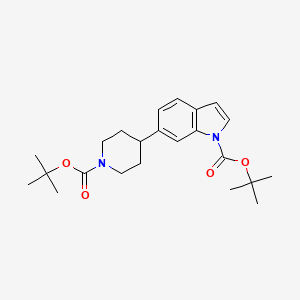
![Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2810465.png)
![[4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B2810467.png)
![1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one](/img/structure/B2810469.png)
![ethyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2810470.png)
![1-((3-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2810471.png)
